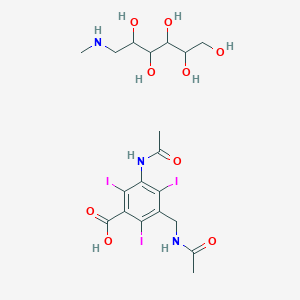
Conraxin H; Iodamide 300; Iodamide methylglucamine; Meglumine iodamide; Renovue 65
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodamide meglumine is a water-soluble radiographic contrast medium used primarily in medical imaging. It is particularly effective in visualizing the gallbladder and biliary ducts during procedures such as cholangiography and cholecystography . This compound is known for its high iodine content, which enhances its ability to block X-rays and produce clear images of internal structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodamide meglumine involves the iodination of benzoic acid derivatives. The process typically includes the following steps:
Iodination: Benzoic acid derivatives are iodinated using iodine and an oxidizing agent.
Amidation: The iodinated benzoic acid is then reacted with an amine to form the amide.
Meglumine Addition: The final step involves the addition of meglumine to the iodinated amide to form iodamide meglumine.
Industrial Production Methods
Industrial production of iodamide meglumine follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Iodamide meglumine undergoes several types of chemical reactions, including:
Oxidation: The iodine atoms in the compound can be oxidized under certain conditions.
Reduction: The compound can also undergo reduction, particularly in the presence of reducing agents.
Substitution: Iodamide meglumine can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide and silver nitrate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acid derivatives, while reduction can produce deiodinated compounds .
Scientific Research Applications
Iodamide meglumine has a wide range of applications in scientific research:
Chemistry: Used as a contrast agent in various analytical techniques.
Biology: Helps in visualizing biological structures and processes.
Medicine: Primarily used in diagnostic imaging to visualize the gallbladder and biliary ducts.
Industry: Employed in the development of new imaging agents and techniques
Mechanism of Action
The primary mechanism of action of iodamide meglumine involves its ability to block X-rays. The high iodine content in the compound absorbs X-rays, allowing for the clear delineation of body structures containing iodine. This property makes it particularly useful in medical imaging . The compound is primarily excreted through the hepato-biliary system, concentrating in bile and allowing for the visualization of the gallbladder and biliary ducts .
Comparison with Similar Compounds
Similar Compounds
Iodipamide: Another iodinated contrast agent used in similar imaging procedures.
Diatrizoic Acid: Commonly used in radiographic examinations of the airways.
Iothalamate Meglumine: Used in various diagnostic imaging procedures.
Uniqueness
Iodamide meglumine is unique due to its high iodine content and its specific application in visualizing the gallbladder and biliary ducts. Its ability to provide clear and detailed images makes it a valuable tool in diagnostic imaging .
Properties
Molecular Formula |
C19H28I3N3O9 |
|---|---|
Molecular Weight |
823.2 g/mol |
IUPAC Name |
3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21);4-13H,2-3H2,1H3 |
InChI Key |
UYIPQECISAQMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




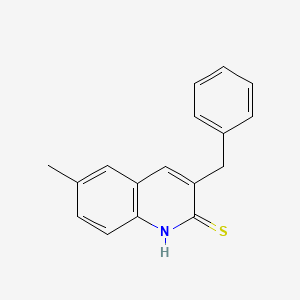
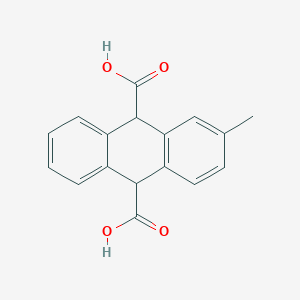
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
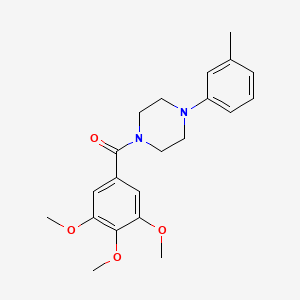
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
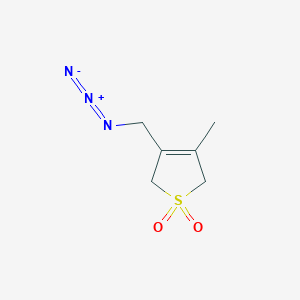
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
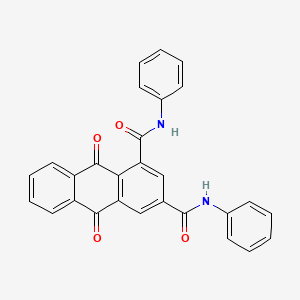
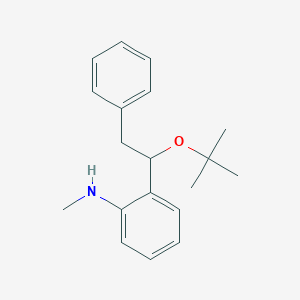
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

